molecular formula C20H18ClNO2 B1372391 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-83-4

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372391
CAS No.: 1160264-83-4
M. Wt: 339.8 g/mol
InChI Key: PUFACACYZRYKRZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural components and their positional relationships within the molecule. This nomenclature reflects the presence of a quinoline core structure substituted at position 2 with a 4-butoxyphenyl group and bearing a carbonyl chloride functional group at position 4 of the quinoline ring system.

The Chemical Abstracts Service registry number for this compound is 1160264-83-4, providing a unique identifier for database searches and regulatory documentation. The compound is also catalogued in the PubChem database under the identifier 46779243, facilitating access to computational and experimental data. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C20H18ClNO2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3, which provides a complete structural description in machine-readable format.

The Simplified Molecular Input Line Entry System notation for this compound is CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl, offering another standardized method for representing the molecular structure. The International Chemical Identifier Key PUFACACYZRYKRZ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the International Chemical Identifier, enabling efficient database storage and retrieval. These systematic identifiers collectively ensure unambiguous identification of the compound across different chemical databases and information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C20H18ClNO2, indicating the presence of twenty carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the complex heterocyclic structure incorporating both aromatic and aliphatic components within a single molecular framework. The carbon content includes the quinoline bicyclic system, the phenyl ring of the butoxyphenyl substituent, and the butyl chain of the butoxy group, contributing to the compound's overall molecular complexity.

The molecular weight of the compound is determined to be 339.8 grams per mole according to computational analysis performed by PubChem. Alternative sources report a slightly different value of 339.82 grams per mole, reflecting minor variations in computational precision. These values place the compound within the range typical for substituted quinoline derivatives used in pharmaceutical and materials science applications. The molecular weight calculation accounts for the standard atomic masses of all constituent elements, providing essential data for stoichiometric calculations and analytical method development.

Property Value Source
Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
Alternative Weight 339.82 g/mol
Carbon Content 20 atoms
Hydrogen Content 18 atoms
Chlorine Content 1 atom
Nitrogen Content 1 atom
Oxygen Content 2 atoms

The distribution of heteroatoms within the molecular structure contributes significantly to the compound's chemical properties and reactivity patterns. The nitrogen atom incorporated within the quinoline ring system provides basic character and potential coordination sites for metal complexation. The chlorine atom attached to the carbonyl group introduces electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions. The oxygen atoms participate in both ether linkage formation within the butoxy group and carbonyl functionality, contributing to the compound's overall polarity and hydrogen bonding capacity.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is not directly available in the current literature, structural analysis can be inferred from related quinoline derivatives and computational modeling approaches. The quinoline core structure typically adopts a planar conformation due to the aromatic character of both benzene and pyridine rings within the bicyclic system. The 4-butoxyphenyl substituent at position 2 of the quinoline ring introduces conformational flexibility, particularly around the carbon-carbon bond connecting the quinoline and phenyl systems.

The butoxy group attached to the phenyl ring provides additional conformational degrees of freedom through rotation around the carbon-oxygen bond and the alkyl chain. The extended butyl chain can adopt various conformations, with the anti configuration typically being most stable due to reduced steric interactions. The carbonyl chloride functional group at position 4 of the quinoline ring maintains a planar geometry due to the double bond character of the carbon-oxygen bond and the hybridization state of the carbon atom.

Computational analysis using PubChem's conformational generation algorithms has identified multiple low-energy conformations for this compound. The three-dimensional structure modeling reveals that the molecule can exist in several rotameric forms, with energy barriers between conformations primarily determined by steric interactions between the butoxyphenyl substituent and the quinoline core. The most stable conformations typically position the phenyl ring in orientations that minimize steric clashes while maintaining favorable pi-pi interactions between aromatic systems.

The molecular geometry around the carbonyl chloride group adopts a trigonal planar arrangement, with bond angles approaching 120 degrees. This geometry facilitates nucleophilic attack at the carbonyl carbon, contributing to the compound's utility as an acylating agent in organic synthesis. The overall molecular shape influences crystal packing patterns and intermolecular interactions in the solid state, affecting physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides essential fingerprint data for structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 experiments providing complementary information about the molecular framework. The proton nuclear magnetic resonance spectrum is expected to display characteristic signals for the quinoline aromatic protons, phenyl ring protons, and butoxy chain protons, each appearing in distinct chemical shift regions.

The quinoline proton signals typically appear in the aromatic region between 7.5 and 9.0 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects. The proton at position 3 of the quinoline ring shows characteristic downfield shifting due to the electron-withdrawing effect of the carbonyl chloride group at position 4. The 4-butoxyphenyl protons appear as distinct multiplets in the aromatic region, with the para-disubstituted pattern producing symmetrical splitting patterns.

The butoxy chain protons provide clear evidence for the substituent identity, with the terminal methyl group appearing as a triplet around 1.0-1.5 parts per million, while the methylene protons adjacent to oxygen appear as a multiplet around 4.0 parts per million. The intermediate methylene groups of the butyl chain produce overlapping signals in the aliphatic region between 1.5 and 2.5 parts per million. Integration ratios of these signals confirm the molecular formula and substituent stoichiometry.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through chemical shift patterns characteristic of different carbon environments. The carbonyl carbon of the acid chloride group appears significantly downfield, typically around 160-170 parts per million, while the aromatic carbons of both quinoline and phenyl systems appear in the 110-150 parts per million region. The butoxy chain carbons appear in the aliphatic region, with the carbon adjacent to oxygen showing characteristic downfield shifting due to the electronegative oxygen atom.

Spectroscopic Method Key Diagnostic Features Expected Range
Proton Nuclear Magnetic Resonance Quinoline aromatics 7.5-9.0 ppm
Proton Nuclear Magnetic Resonance Phenyl aromatics 7.0-8.0 ppm
Proton Nuclear Magnetic Resonance Butoxy methylene 4.0 ppm
Proton Nuclear Magnetic Resonance Alkyl chain 1.0-2.5 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 160-170 ppm
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 110-150 ppm
Carbon-13 Nuclear Magnetic Resonance Aliphatic carbons 10-80 ppm

Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification within the compound. The carbonyl chloride group exhibits a strong absorption band around 1750-1800 wavenumbers, shifted to higher frequency compared to typical ketones due to the electron-withdrawing effect of the chlorine atom. The quinoline and phenyl aromatic systems contribute multiple absorption bands in the 1400-1600 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic rings.

The butoxy ether linkage produces characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, while the aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers. The aliphatic carbon-hydrogen stretching of the butyl chain contributes broad absorption features in the 2800-3000 wavenumber region. These spectroscopic signatures collectively provide definitive identification and purity confirmation for the compound.

Mass spectrometry analysis yields molecular ion peaks corresponding to the calculated molecular weight, with characteristic fragmentation patterns reflecting the compound's structural features. The molecular ion peak appears at mass-to-charge ratio 339/341, showing the characteristic chlorine isotope pattern due to the presence of the chlorine atom. Common fragmentation pathways include loss of the carbonyl chloride group and cleavage of the butoxy chain, producing diagnostic fragment ions that confirm structural assignments and support spectroscopic interpretations.

Properties

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFACACYZRYKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244661
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-83-4
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinoline Core Formation

The synthesis begins with constructing the quinoline nucleus, a key structural element. Commonly employed methods include:

  • Friedländer Synthesis : This classical approach involves the condensation of 2-aminobenzaldehyde or 2-aminoacetophenone derivatives with suitable ketones or aldehydes under acidic or basic catalysis. For example, reacting 2-aminoacetophenone with 4-butoxybenzaldehyde forms the 2-(4-butoxyphenyl)quinoline skeleton.

  • Pfitzinger Reaction : This involves the reaction of isatin derivatives with aryl ketones in the presence of base, yielding quinoline-4-carboxylic acids, which serve as intermediates for further transformations.

These methods offer robust routes to quinoline derivatives with various substituents, including the 4-butoxyphenyl group, by selecting appropriate starting materials.

Conversion to Quinoline-4-Carboxylic Acid Derivative

Following quinoline formation, the intermediate is often converted to the corresponding quinoline-4-carboxylic acid. This step is critical as it sets the stage for carbonyl chloride formation.

  • A typical approach involves hydrolysis or oxidation of ester intermediates to yield the acid.

  • Alternatively, the quinoline-4-carboxylic acid can be synthesized directly via Pfitzinger reaction or other condensation protocols.

Formation of Carbonyl Chloride Group

The key functionalization step is converting the quinoline-4-carboxylic acid to the corresponding carbonyl chloride, yielding 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride .

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the most commonly used chlorinating agents.

  • Conditions : The reaction is carried out under anhydrous conditions, often in inert solvents such as dichloromethane or dry tetrahydrofuran, at temperatures ranging from 0°C to reflux depending on the reagent and substrate.

  • Catalysts/Additives : Sometimes, catalytic amounts of DMF (N,N-dimethylformamide) are added to activate the chlorinating agent and improve reaction rates.

  • Reaction Monitoring : Progress is monitored by thin-layer chromatography (TLC), and the product is isolated by standard work-up procedures.

Optimization and Alternative Methods

Recent research suggests several optimization strategies to improve yield and efficiency:

Parameter Description Effect on Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions Reduces reaction time, enhances regioselectivity
Continuous Flow Reactors Employing flow chemistry techniques for intermediate steps Improves scalability and control
Solvent-Free Conditions Use of solid-supported catalysts or ionic liquids Environmentally friendly, reduces waste
Magnetic Nanoparticle Catalysts Using Fe₃O₄@SiO₂-based catalysts with urea linkers Enables catalyst recycling, high yields

For example, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride has been demonstrated as an efficient catalyst for synthesizing 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80°C with easy catalyst recovery by magnet separation.

Summary of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome
1 Quinoline core formation Friedländer synthesis: 2-aminoacetophenone + 4-butoxybenzaldehyde, acid/base catalyst 2-(4-Butoxyphenyl)quinoline intermediate
2 Conversion to quinoline-4-carboxylic acid Hydrolysis/oxidation or Pfitzinger reaction 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid
3 Carbonyl chloride formation Thionyl chloride or oxalyl chloride, anhydrous solvent, DMF catalyst This compound

Analytical and Characterization Techniques

The synthesized compound is characterized using:

Research Findings and Practical Considerations

  • The presence of the butoxy group on the phenyl ring influences solubility and reactivity, requiring careful control of reaction conditions during carbonyl chloride formation to avoid side reactions.

  • Use of anhydrous conditions and dry solvents is critical to prevent hydrolysis of the sensitive acid chloride group.

  • Catalyst recycling and solvent-free methods improve sustainability and cost-efficiency in industrial-scale synthesis.

  • Continuous flow and microwave-assisted methods offer promising routes for rapid and selective synthesis, though require specialized equipment.

This comprehensive overview synthesizes diverse, authoritative research data on the preparation of This compound , highlighting classical and modern synthetic strategies, optimization techniques, and analytical methods to ensure high purity and yield of the target compound.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AmidationEthylamine, DCM, 0°C, 2 h2-(4-Butoxyphenyl)-N-ethylamide85
EsterificationMethanol, pyridine, reflux, 4 hMethyl ester derivative78
Thioester formationBenzenethiol, DMF, RT, 6 hThioester analog63

These reactions are critical for synthesizing bioactive analogs, such as hydrazide-acrylamide hybrids with cytotoxic activity .

Hydrolysis

The carbonyl chloride hydrolyzes to the corresponding carboxylic acid under aqueous conditions:

C20H18ClNO2+H2OC20H19NO3+HCl\text{C}_{20}\text{H}_{18}\text{ClNO}_2+\text{H}_2\text{O}\rightarrow \text{C}_{20}\text{H}_{19}\text{NO}_3+\text{HCl}

Conditions :

  • Acidic (H₂SO₄, 60°C, 3 h): 92% conversion

  • Basic (NaOH, RT, 12 h): 88% conversion

Cross-Coupling Reactions

The quinoline core participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

SubstrateCatalyst SystemProductYield (%)Reference
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2-(4-Butoxyphenyl)-4-(4-biphenyl)quinoline76

This method enables structural diversification for drug discovery .

Functionalization of the Quinoline Ring

Electrophilic substitution occurs at the quinoline’s 6- and 8-positions due to electron-withdrawing effects of the carbonyl chloride:

ReactionReagentsPositionProduct
NitrationHNO₃, H₂SO₄, 0°C66-Nitro derivative
BrominationBr₂, FeBr₃, DCM88-Bromo derivative

Reduction

The quinoline ring can be reduced to tetrahydroquinoline derivatives:

C20H18ClNO2+4H2Pd CC20H22ClNO2\text{C}_{20}\text{H}_{18}\text{ClNO}_2+4\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{20}\text{H}_{22}\text{ClNO}_2

Conditions :

  • H₂ (50 psi), Pd/C (10%), ethanol, 12 h

  • Yield: 68%

Biological Activity Correlations

Derivatives synthesized via these reactions show structure-activity relationships:

Derivative TypeIC₅₀ (μM) vs MCF-7 CellsKey Structural Feature
Hydrazide-acrylamide3.39 ± 0.11Electron-withdrawing substituent
Biphenyl-coupled5.94 ± 0.17Extended π-system

Key Findings:

  • The carbonyl chloride group is pivotal for synthesizing amides and esters with therapeutic potential .

  • Suzuki coupling expands structural diversity, enhancing anticancer activity .

  • Hydrolysis stability varies with pH, influencing storage and handling protocols .

Scientific Research Applications

Medicinal Chemistry

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating derivatives with enhanced biological activity.

Notable Case Studies :

  • Anticancer Agents : Research indicates that quinoline derivatives exhibit significant anticancer properties. Compounds synthesized from this compound have shown promise in targeting specific cancer cell lines.
  • Antimicrobial Activity : Studies have demonstrated that modifications of this compound can lead to derivatives with potent antimicrobial effects, which are crucial in addressing antibiotic resistance.

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic pathways for creating complex organic molecules. Its reactivity allows for the introduction of various functional groups through electrophilic substitution or nucleophilic attack.

Synthetic Pathways :

  • Formation of Amides : The carbonyl chloride functionality can be reacted with amines to form amides, which are valuable in pharmaceutical formulations.
  • Synthesis of Heterocycles : The quinoline structure can be further functionalized to create various heterocyclic compounds that are integral in drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to changes in cellular pathways and processes. The compound’s quinoline ring structure also allows it to interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Structural and Physical Properties

The 4-butoxyphenyl substituent distinguishes this compound from other quinoline-4-carbonyl chlorides. Key comparisons include:

Compound Substituent Molecular Weight Melting Point Lipophilicity (LogP) Key Reference
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride 4-butoxyphenyl, 6-Cl 386.83 g/mol Not reported High (estimated)
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride (D6) 4-methoxyphenyl 323.77 g/mol 198–200°C Moderate
2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl chloride (D7) 4-CF₃ 361.76 g/mol 185–187°C High
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride (D8) 3-Cl 328.17 g/mol 210–212°C Moderate
2-([1,1'-Biphenyl]-4-yl)quinoline-4-carbonyl chloride (D28) Biphenyl 399.87 g/mol 175–177°C Very high

Key Observations :

  • Melting points decrease with bulkier substituents (e.g., biphenyl in D28 vs. methoxy in D6), suggesting reduced crystallinity .

Chemical Reactivity

The carbonyl chloride group’s reactivity is modulated by electronic effects from substituents:

  • Electron-withdrawing groups (e.g., -CF₃ in D7) increase electrophilicity, accelerating nucleophilic acyl substitution .
  • Electron-donating groups (e.g., -OCH₃ in D6 or -OBut in the target compound) reduce electrophilicity but improve solubility in polar aprotic solvents .
  • Steric effects : The butoxy group’s size may hinder reactions at the carbonyl chloride, as seen in bulkier analogs like D28 .

Inferences :

  • The butoxyphenyl group’s balance of hydrophobicity and steric bulk may optimize HDAC binding compared to smaller substituents (e.g., D27) or overly bulky groups (e.g., D28) .

Biological Activity

  • Molecular Formula : C20_{20}H18_{18}ClNO2_2
  • Molecular Weight : 339.82 g/mol
  • Structural Features :
    • Quinoline core
    • Substituted at the 4-position with a carbonyl chloride group
    • Substituted at the 2-position with a butoxyphenyl group

Biological Activity Overview

The exploration of the biological activity of quinoline derivatives has gained momentum due to their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. However, specific studies focusing on 2-(4-butoxyphenyl)quinoline-4-carbonyl chloride are scarce.

Antileishmanial Activity

A related study synthesized various quinoline derivatives and evaluated their antileishmanial activity against Leishmania donovani. While the specific compound was not tested, the study highlighted the potential of quinoline derivatives in combating leishmaniasis, suggesting that similar compounds might exhibit comparable effects .

Cardioprotective Effects

Research involving quinoline derivatives has indicated cardioprotective properties in certain compounds when tested in doxorubicin-induced cardiotoxicity models. While direct data on this compound is lacking, structural similarities with active compounds suggest potential for similar protective effects against cardiac stress .

Antiviral Properties

Quinoline analogs have been studied for their antiviral properties. A study on quinolone chalcone compounds demonstrated significant anti-proliferative activity against various cancer cell lines, which may extend to antiviral applications as well . These findings indicate that further investigation into the antiviral potential of this compound could be beneficial.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may influence its biological activity. Comparative studies on similar compounds have shown that variations in substituents can significantly affect potency and selectivity against various biological targets. For example, modifications at the 2 and 4 positions of the quinoline ring have been linked to enhanced anti-cancer activities .

Compound NameStructure TypeKey Features
2-(4-Butoxyphenyl)quinoline-4-carboxylic acidQuinoline derivativeLacks reactive carbonyl chloride functionality
2-(3-Butoxyphenyl)quinoline-4-carbonyl chlorideQuinoline derivativeDifferent substitution pattern affecting reactivity
2-(Phenoxy)quinoline-4-carbonyl chlorideQuinoline derivativeVariation in substituent affecting biological activity

Q & A

Q. Can this compound act as a photoaffinity label for protein binding studies?

  • Methodological Answer : Substitute the chloride with a diazirine-containing amine via nucleophilic substitution. Validate labeling efficiency via SDS-PAGE and Western blotting using a biotin-avidin detection system .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

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